molecular formula C10H9FN2O B1614380 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one CAS No. 887405-62-1

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one

Cat. No. B1614380
CAS RN: 887405-62-1
M. Wt: 192.19 g/mol
InChI Key: LBGNVBHSPVERES-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. In this case, the quinoline has a fluoro substituent at the 7-position and an aminomethyl group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the fluoro substituent likely affecting the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the aminomethyl group could make it a target for reactions involving amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the potential applications of this compound. Given its structure, it could be of interest in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

3-(aminomethyl)-7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8/h1-4H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGNVBHSPVERES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640590
Record name 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one

CAS RN

887405-62-1
Record name 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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